molecular formula C21H24N6O3 B12206520 Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B12206520
M. Wt: 408.5 g/mol
InChI Key: SSORFDQKYNLYPR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biological Activity

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant studies and findings.

The compound has the following chemical properties:

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases and other enzymes critical for cellular signaling pathways. For instance, pyrimidine derivatives have shown promise as multikinase inhibitors with low toxicity profiles . The specific interactions of this compound with target enzymes remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a related pyrido[2,3-d]pyrimidine compound showed IC50 values in the nanomolar range against several tumor cell lines . While specific data for this compound is limited, it is hypothesized that it may exhibit comparable activity due to structural similarities.

In Vivo Studies

Preliminary in vivo studies on structurally related compounds have indicated favorable safety profiles and efficacy in reducing tumor growth in animal models. For instance, compounds demonstrated a significant reduction in tumor size and improved survival rates in xenograft models . It is essential to conduct similar studies on this compound to confirm its therapeutic potential.

Case Studies

Several case studies involving pyrimidine derivatives have highlighted their role in drug discovery:

  • Anticancer Activity : A study on a related compound revealed its ability to induce apoptosis in cancer cells at low concentrations (30–100 nM) while maintaining a low toxicity profile . This suggests that this compound may similarly induce cell death in malignant cells.
  • Antiviral Properties : Some pyrimidine-based compounds have shown antiviral activity against influenza viruses. These findings indicate potential applications for this compound in treating viral infections .

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 6-oxo-4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H24N6O3/c1-2-30-19(29)16-17(15-7-4-3-5-8-15)24-21(25-18(16)28)27-13-11-26(12-14-27)20-22-9-6-10-23-20/h3-10,16-17H,2,11-14H2,1H3,(H,24,25,28)

InChI Key

SSORFDQKYNLYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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